5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol
CAS No.: 1258626-06-0
Cat. No.: VC8063341
Molecular Formula: C12H8F3NO2
Molecular Weight: 255.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258626-06-0 |
|---|---|
| Molecular Formula | C12H8F3NO2 |
| Molecular Weight | 255.19 g/mol |
| IUPAC Name | 5-[3-(trifluoromethoxy)phenyl]pyridin-3-ol |
| Standard InChI | InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-3-1-2-8(5-11)9-4-10(17)7-16-6-9/h1-7,17H |
| Standard InChI Key | WTOPKWQEWLMAEA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CN=C2)O |
| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CN=C2)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a pyridine ring substituted at the 3-position with a hydroxyl group (-OH) and at the 5-position with a 3-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group (-OCF) introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1258626-06-0 | |
| Molecular Formula | ||
| Molecular Weight | 255.19 g/mol | |
| IUPAC Name | 5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
| SMILES | OC1=CC=C(C=N1)C2=CC(=CC=C2)OC(F)(F)F |
The planar pyridine ring and conjugated π-system enable potential π-π stacking interactions, while the hydroxyl group facilitates hydrogen bonding .
Spectroscopic Characterization
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NMR: -NMR spectra typically show aromatic protons in the δ 7.2–8.5 ppm range, with the hydroxyl proton appearing as a broad singlet near δ 9.5 ppm .
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IR: Strong absorption bands at 1250–1150 cm (C-F stretching) and 3300–3500 cm (O-H stretching) .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 255.19 [M+H] .
Synthesis and Modifications
Synthetic Routes
The primary synthesis involves Suzuki-Miyaura cross-coupling between 3-hydroxypyridine-5-boronic acid and 1-bromo-3-(trifluoromethoxy)benzene :
Key reaction conditions:
Derivative Synthesis
Modifications at the hydroxyl group (e.g., etherification, esterification) and phenyl ring (e.g., halogenation) enhance solubility and bioactivity :
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Ether Derivatives: Reaction with alkyl halides (e.g., CHI) produces 3-alkoxy analogs .
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Amide Derivatives: Condensation with acid chlorides yields prodrug candidates .
Physicochemical Properties
The low solubility (0.51 μg/mL) limits bioavailability, necessitating formulation strategies like nanoemulsions or cyclodextrin complexes .
Biological Activity and Applications
Material Science Applications
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Liquid Crystals: The trifluoromethoxy group enhances thermal stability (ΔT: 120–150 °C) and dielectric anisotropy .
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OLEDs: Pyridine derivatives act as electron-transport layers, improving device efficiency (EQE: 15–18%) .
| Parameter | Value | Source |
|---|---|---|
| GHS Classification | H315, H319, H335 | |
| Recommended PPE | Gloves, goggles, respirator | |
| Environmental Persistence | Moderate (t: 30 d) |
No acute toxicity data are available, but analogs show low hERG channel inhibition (IC > 10 μM), suggesting cardiac safety .
Future Directions
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